Bcl-2 Inhibitor
Overview
Description
Bcl-2 (B-cell lymphoma 2) is a key protein regulator of apoptosis. It is variably highly expressed in many hematological malignancies, providing protection from cell death induced by oncogenic and external stresses . Bcl-2 inhibitors have evolved into an important means of treating cancers by inducing tumor cell apoptosis .
Synthesis Analysis
A series of novel indole derivatives were designed, synthesized, and evaluated for the binding affinity of Bcl-2 family proteins and antiproliferative activity against selected cancer cell lines . The preliminary structure-activity relationship (SAR) for this indole scaffold was summarized .Molecular Structure Analysis
The molecular structure of Bcl-2 inhibitors is complex and varies depending on the specific inhibitor. For instance, ABT-737 is a BH3 mimetic inhibitor of Bcl-xL, Bcl-2, and Bcl-w . Navitoclax (ABT-263) is another potent inhibitor of Bcl-xL, Bcl-2, and Bcl-w .Chemical Reactions Analysis
The chemical reactions involving Bcl-2 inhibitors are complex and involve interactions with various other molecules within the cell . The exact nature of these reactions can vary depending on the specific inhibitor and the cellular context.Physical And Chemical Properties Analysis
The physical and chemical properties of Bcl-2 inhibitors can vary greatly depending on the specific inhibitor. For instance, ABT-737 has EC50 values of 78.7 nM, 30.3 nM, and 197.8 nM in cell-free assays for Bcl-xL, Bcl-2, and Bcl-w, respectively .Scientific Research Applications
1. Cancer Therapy Development
Bcl-2 inhibitors have emerged as significant therapeutic agents in cancer treatment. The development of Bcl-2 inhibitors was initiated to selectively induce apoptosis in cancer cells, given that apoptosis evasion is a common feature in cancer due to dysregulation of Bcl-2 family genes. Bcl-2 and Bcl-XL overexpression is notably prevalent in many cancers and contributes to tumor initiation, progression, and therapy resistance. The discovery of small-molecule inhibitors like ABT-737, a potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-XL, and Bcl-w, has marked a turning point in this field. ABT-737, for instance, does not initiate apoptosis directly but enhances the effects of death signals, exhibiting synergistic cytotoxicity with chemotherapeutics and radiation (Oltersdorf et al., 2005).
2. Overcoming Drug Resistance
Venetoclax, a highly selective Bcl-2 inhibitor, has been clinically approved in the United States for certain types of leukemia. However, patients commonly relapse. Investigations into mechanisms contributing to acquired drug resistance have revealed key roles for pathways like ERK activation in resistance to venetoclax. This understanding has led to the exploration of novel Bcl-2 inhibitors like Pelcitoclax (APG-1252), which targets multiple myeloma cells resistant to Venetoclax, thus potentially overcoming drug resistance (Yamamoto et al., 2021).
3. Hematological Malignancies
Bcl-2 inhibitors like ABT-199 (Venetoclax) have shown significant promise in hematological cancers. ABT-199 selectively inhibits Bcl-2 while sparing platelets, offering a therapeutic approach for Bcl-2–dependent hematological cancers without the side effects associated with broader spectrum inhibitors like navitoclax (Souers et al., 2013).
4. Targeting Cancer Stem Cells
In acute myeloid leukemia (AML), leukemia stem cells (LSCs) have been shown to overexpressBcl-2, an inhibitor of mitochondrial-initiated apoptosis. This overexpression confers chemoresistance in cancer cells. Small molecular inhibitors of Bcl-2 can impair the metabolic activity of chemotherapy-resistant LSCs, suggesting that Bcl-2 inhibition could be an effective strategy in targeting these cells in AML. This approach could potentially reduce oxidative phosphorylation and selectively eradicate quiescent LSCs through Bcl-2 inhibition (Ho & Davies, 2013).
5. Enhancing Radiotherapy Efficacy
The Bcl-2 inhibitor HA14-1 has been shown to sensitize human cervical cancer cells, including those that overexpress Bcl-2 and are radioresistant, to heavy-ion radiation. This suggests that Bcl-2 may be a target for improving the efficacy of heavy-ion therapy in treating cancers (Hamada et al., 2008).
Safety And Hazards
Bcl-2 inhibitors have been associated with various safety concerns and potential hazards. For instance, patients undergoing venetoclax treatment often develop drug resistance, leading to a reduced sensitivity to Bcl-2 inhibition therapy . Preliminary safety results for the combination of BGB-11417 and dexamethasone from study BGB-11417-105 have been reported .
properties
IUPAC Name |
4-methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSXFMHXRZAGTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473860 | |
Record name | Bcl-2 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bcl-2 Inhibitor | |
CAS RN |
383860-03-5 | |
Record name | Bcl-2 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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